molecular formula C11H13BrO2 B1276101 2-(3-Bromophenoxy)tetrahydro-2H-pyran CAS No. 57999-49-2

2-(3-Bromophenoxy)tetrahydro-2H-pyran

Cat. No.: B1276101
CAS No.: 57999-49-2
M. Wt: 257.12 g/mol
InChI Key: YDIPSMGGPVMCHP-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)tetrahydro-2H-pyran is a chemical compound belonging to the tetrahydropyran family, characterized by a pyran ring with a bromophenoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenoxy)tetrahydro-2H-pyran typically involves the reaction of 3-bromophenol with tetrahydropyran in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include substituted phenoxy derivatives.

    Oxidation Reactions: Products include quinones and other oxidized phenoxy compounds.

    Reduction Reactions: Products include reduced phenoxy derivatives.

Scientific Research Applications

2-(3-Bromophenoxy)tetrahydro-2H-pyran has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar structure but with the bromine atom at the 4-position instead of the 3-position.

    2-(3-Bromopropoxy)tetrahydro-2H-pyran: Contains a propoxy group instead of a phenoxy group.

Uniqueness: 2-(3-Bromophenoxy)tetrahydro-2H-pyran is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interactions with molecular targets. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.

Biological Activity

2-(3-Bromophenoxy)tetrahydro-2H-pyran is a synthetic organic compound characterized by a tetrahydropyran ring substituted with a 3-bromophenoxy group. Its molecular formula is C11H13BrO2C_{11}H_{13}BrO_2 and it has a molecular weight of 257.12 g/mol. This compound has garnered attention for its potential biological activities and applications in organic synthesis.

The biological activity of this compound can be attributed to its structural features, particularly the bromophenoxy group. This group can influence interactions with biological targets, including enzymes and receptors. The compound has been noted for its latent alcohol functionality, which can be activated under acidic conditions, potentially leading to various biological interactions.

Applications in Research

  • Enzyme Inhibition : Studies have indicated that compounds similar to this compound can serve as enzyme inhibitors, impacting various biochemical pathways. The specific interactions depend on the target enzyme and the structural modifications of the compound .
  • Protein-Ligand Interactions : The compound's ability to form complexes with proteins makes it a valuable tool in studying protein-ligand dynamics. This is particularly relevant in drug discovery processes where understanding binding affinities and specific interactions is crucial.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-(4-Bromophenoxy)tetrahydro-2H-pyranStructureSimilar enzyme inhibition
2-(3-Bromopropoxy)tetrahydro-2H-pyranStructureDifferent interaction profiles

The positioning of the bromine atom significantly affects the reactivity and interaction with biological targets, suggesting that small structural changes can lead to variations in biological activity.

Study on Enzyme Inhibition

In a recent study, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated a moderate inhibition profile, suggesting potential applications in therapeutic contexts where enzyme modulation is desired. The compound exhibited an IC50 value comparable to known inhibitors, highlighting its potential as a lead compound for further development .

Antimicrobial Activity Assessment

Another research effort focused on the antimicrobial properties of compounds related to this compound. The study found that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom was identified as a critical factor enhancing antimicrobial efficacy, likely due to its electron-withdrawing properties that influence membrane permeability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Bromophenoxy)tetrahydro-2H-pyran, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution using 3-bromophenol derivatives and tetrahydropyran precursors. A typical procedure involves reacting 4-bromo-3,5-dimethylphenol with KOH in dry DMSO under inert conditions, followed by purification via column chromatography . Key intermediates are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity. For example, 1H^1 \text{H}-NMR peaks at δ 4.5–5.0 ppm confirm the tetrahydropyran ring's ether linkage .

Q. What analytical methods are recommended for purity assessment and structural validation?

Reverse-phase HPLC with a Newcrom R1 column is effective for purity analysis, using a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate . For structural validation, high-resolution mass spectrometry (HRMS) and 13C^{13} \text{C}-NMR are critical. The compound’s molecular ion peak ([M+H]+^+) should align with the theoretical molecular weight (e.g., 257.01 g/mol for C11_{11}H13_{13}BrO2_2) .

Q. How should researchers handle stability and storage challenges?

Stabilizers like K2_2CO3_3 are added to prevent degradation of brominated intermediates during storage . The compound should be stored in anhydrous conditions at –20°C, with periodic 1H^1 \text{H}-NMR checks to monitor decomposition (e.g., bromine loss or ether cleavage) .

Q. What safety protocols are essential for handling brominated tetrahydropyrans?

Avoid inhalation or skin contact due to potential sensitization (GHS hazard code R43). Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood. Spills must be contained with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of substituted tetrahydropyrans?

Copper(II)–bisphosphine catalysts enable stereocontrol during oligomerization. For example, L3 ligands (e.g., chiral bisphosphines) induce >90% diastereomeric excess in products like (2R*,3S*,4S*)-configured derivatives. Reaction temperature (–20°C to 0°C) and solvent polarity (THF vs. DCM) critically influence stereochemical outcomes .

Q. What mechanistic insights explain competing metalation sites in lithiated derivatives?

Lithiating agents (e.g., n-BuLi or LiHMDS) exhibit divergent site selectivity. At –78°C in THF, n-BuLi preferentially metalates the 6-CH3_3 group, while LiHMDS targets the 8-CH position due to steric and electronic effects. 6Li^6 \text{Li}-NMR studies reveal solvent-coordination effects on transition-state geometry .

Q. How can reaction yields be optimized for large-scale synthesis?

Catalyst loading (5–10 mol%) and substrate stoichiometry (1:1.2 ratio of phenol to tetrahydropyran precursor) are key. Microwave-assisted synthesis (100°C, 30 min) improves yields to >85% compared to conventional heating (12–24 h). Side products (e.g., di-brominated byproducts) are minimized using excess K2_2CO3_3 .

Q. What applications exist in medicinal chemistry and drug discovery?

The compound serves as a precursor for HIV-1 reverse transcriptase inhibitors (e.g., 5-pentacosynoic acid derivatives) and cardiolipin analogs. Its bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Q. How do computational methods aid in synthetic route planning?

Retrosynthetic algorithms (e.g., AI-powered Template_relevance models) predict feasible routes using Reaxys and Pistachio databases. For example, epoxy intermediates (e.g., 2-((R)-Oxiran-2-yl)methoxy derivatives) are prioritized for stereospecific ring-opening reactions .

Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?

Conflicting data on solvent choice (DMSO vs. DMF) for nucleophilic substitution arise from differences in phenol acidity. DMSO enhances phenoxide stability but requires rigorous drying. Researchers should validate solvent compatibility via control experiments and monitor reaction progress via TLC (Rf_f = 0.3 in hexane/ethyl acetate 4:1) .

Properties

IUPAC Name

2-(3-bromophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIPSMGGPVMCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407986
Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
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Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57999-49-2
Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57999-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
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Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
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Record name 2-(3-bromophenoxy)tetrahydro-2H-pyran
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Synthesis routes and methods

Procedure details

To a solution of 8.80 g (50.9 mmol) of 3-bromophenol (distilled) and 1.28 g (5.1 mmol) of pyridinium p-toluenesulfonate in 50 ml of dichloromethane was added 6.42 g (7.0 ml, 76.3 mmol) of 3,4-dihydro-2H-pyran. The resulting clear solution was stirred at room temperature for 24 hours, partitioned between 200 ml of water and 400 ml of hexane, and the layers were separated. The organic phase was washed with 100 ml of water, 50 ml of 1N aqueous NaOH solution and 100 ml of brine solution, dried over K2CO3, filtered and concentrated in vacuo to a clear, slightly yellow oil. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) yielded the title compound as a white solid. PMR (CDCl3):d 1.55-2.04 (6H, m), 3.55-3.65 (1H, m), 3.8-3.95 (1H, m), 5.40 (1H, t, J=2.9 Hz), 6.96-7.00 (1H, m), 7.09-7.17 (2H, m), 7.22-7.24 (1H, m).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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